molecular formula C17H14N6 B13871944 2-(2-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine

2-(2-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine

Cat. No.: B13871944
M. Wt: 302.33 g/mol
InChI Key: XHBXSHVDYHTVMW-UHFFFAOYSA-N
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Description

2-(2-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of 2-methylpyrazole with pyridine-4-carbaldehyde, followed by cyclization and amination reactions. The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts like hydrazine hydrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Tetrahydrofuran, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding n-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to influence gene expression. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine is unique due to its specific combination of pyrazole, pyridine, and naphthyridine rings

Properties

Molecular Formula

C17H14N6

Molecular Weight

302.33 g/mol

IUPAC Name

2-(2-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine

InChI

InChI=1S/C17H14N6/c1-23-16(6-10-20-23)15-11-14(21-12-4-8-18-9-5-12)13-3-2-7-19-17(13)22-15/h2-11H,1H3,(H,18,19,21,22)

InChI Key

XHBXSHVDYHTVMW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NC3=C(C=CC=N3)C(=C2)NC4=CC=NC=C4

Origin of Product

United States

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